4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE
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Overview
Description
4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The starting material, 4-hydroxy-3-ethoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.
Aldol Condensation: The benzyl ether is then subjected to aldol condensation with an appropriate aldehyde to form the corresponding α,β-unsaturated ketone.
Cyclization: The α,β-unsaturated ketone undergoes cyclization with urea or thiourea in the presence of a base such as sodium ethoxide to form the dihydropyrimidinone core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether moiety, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl ethers or other derivatives.
Scientific Research Applications
4-[(1E)-2-
Properties
IUPAC Name |
4-[(E)-2-(3-ethoxy-4-phenylmethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c1-2-29-19-12-15(9-11-18(19)30-14-16-6-4-3-5-7-16)8-10-17-13-20(22(23,24)25)27-21(28)26-17/h3-13H,2,14H2,1H3,(H,26,27,28)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZAGWYPOJNOF-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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